molecular formula C14H15F7O2 B12849867 Bicyclo(2.2.1)heptan-2-one, 3-(2,2,3,3,4,4,4-heptafluoro-1-hydroxybutylidene)-1,7,7-trimethyl-, (1R,4S)- CAS No. 63180-06-3

Bicyclo(2.2.1)heptan-2-one, 3-(2,2,3,3,4,4,4-heptafluoro-1-hydroxybutylidene)-1,7,7-trimethyl-, (1R,4S)-

Cat. No.: B12849867
CAS No.: 63180-06-3
M. Wt: 348.26 g/mol
InChI Key: KAYHPSDEMCKVKU-QNZJVTBRSA-N
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Description

(1R,4S)-3-(2,2,3,3,4,4,4-HEPTAFLUORO-1-HYDROXYBUTYLIDENE)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE is a complex organic compound characterized by its unique structure and properties. This compound features a bicyclo[2.2.1]heptane core with multiple fluorine atoms and a hydroxyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-3-(2,2,3,3,4,4,4-HEPTAFLUORO-1-HYDROXYBUTYLIDENE)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE typically involves multiple steps, including the introduction of fluorine atoms and the formation of the bicyclo[2.2.1]heptane core. Common reagents used in the synthesis include fluorinating agents, such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST), and catalysts like palladium or platinum complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes and the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, often requiring low temperatures and inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-3-(2,2,3,3,4,4,4-HEPTAFLUORO-1-HYDROXYBUTYLIDENE)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to introduce hydrogen atoms, potentially altering its fluorinated structure.

    Substitution: Fluorine atoms can be substituted with other functional groups, such as chlorine or bromine, under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and halogenating agents like thionyl chloride (SOCl2). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives with varying properties.

Scientific Research Applications

Chemistry

In chemistry, (1R,4S)-3-(2,2,3,3,4,4,4-HEPTAFLUORO-1-HYDROXYBUTYLIDENE)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.

Biology

In biological research, this compound may be used to study the effects of fluorinated molecules on biological systems. Its interactions with enzymes and proteins can provide insights into the role of fluorine in biological processes.

Medicine

In medicine, fluorinated compounds like this one are often explored for their potential as pharmaceuticals. The presence of fluorine can enhance the bioavailability and metabolic stability of drug candidates, making them more effective in treating various diseases.

Industry

Industrially, (1R,4S)-3-(2,2,3,3,4,4,4-HEPTAFLUORO-1-HYDROXYBUTYLIDENE)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which (1R,4S)-3-(2,2,3,3,4,4,4-HEPTAFLUORO-1-HYDROXYBUTYLIDENE)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s binding affinity and specificity, affecting its activity in biological systems. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,4S)-3-(2,2,3,3,4,4,4-HEPTAFLUORO-1-HYDROXYBUTYLIDENE)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE lies in its highly fluorinated structure, which imparts unique reactivity and stability. This makes it valuable for applications requiring high-performance materials and specialized chemical properties.

Properties

CAS No.

63180-06-3

Molecular Formula

C14H15F7O2

Molecular Weight

348.26 g/mol

IUPAC Name

(1R,3E,4S)-3-(2,2,3,3,4,4,4-heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C14H15F7O2/c1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21/h6,23H,4-5H2,1-3H3/b9-7+/t6-,11+/m1/s1

InChI Key

KAYHPSDEMCKVKU-QNZJVTBRSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)/C(=C(/C(C(C(F)(F)F)(F)F)(F)F)\O)/C2=O

Canonical SMILES

CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)O)C)C

Origin of Product

United States

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